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α-​Fructoselysine - 37548-12-2

α-​Fructoselysine

Catalog Number: EVT-1484086
CAS Number: 37548-12-2
Molecular Formula: C₁₂H₂₄N₂O₇
Molecular Weight: 308.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

α-Fructoselysine is an Amadori product formed through the non-enzymatic glycation of lysine residues with glucose. This compound serves as a significant intermediate in the Maillard reaction, which is responsible for browning and flavor development in thermally processed foods. The chemical structure of α-fructoselysine is characterized by its unique linkage between the amino acid lysine and the sugar fructose, which influences its reactivity and biological properties.

Source

α-Fructoselysine can be derived from natural sources such as food products that undergo cooking or processing, where reducing sugars and amino acids interact. It can also be synthesized in laboratory settings through controlled reactions involving glucose and lysine.

Classification

α-Fructoselysine is classified as a glycation product and falls under the category of Amadori compounds. It is specifically categorized within the broader family of advanced glycation end-products (AGEs), which are implicated in various biological processes and diseases.

Synthesis Analysis

Methods

The synthesis of α-fructoselysine primarily occurs through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars.

Technical Details:

  • Reaction Conditions: The synthesis typically involves heating an aqueous solution of glucose and lysine at temperatures ranging from 60°C to 80°C for several hours.
  • Catalysts: Acidic or basic catalysts may be employed to enhance reaction rates and yield.
  • Industrial Production: In industrial settings, controlled heating of protein-rich foods with reducing sugars optimizes the production of α-fructoselysine while minimizing by-products. Parameters such as temperature, pH, and reaction time are meticulously monitored to ensure consistent quality .
Molecular Structure Analysis

Structure

The molecular formula of α-fructoselysine is C12H24N2O7C_{12}H_{24}N_{2}O_{7} with a relative molecular weight of approximately 308.33 g/mol. Its structure features a fructose moiety linked to the amino group of lysine, resulting in a unique configuration that influences its reactivity.

Data

  • Molecular Weight: 308.33 g/mol
  • Chemical Structure: The structure can be represented as follows:
 Fructoselysine  C6H12O6 C6H14N2 \text{ Fructoselysine }\text{ C6H12O6 C6H14N2 }

This indicates the combination of glucose (C6H12O6) with lysine (C6H14N2).

Chemical Reactions Analysis

Reactions

α-Fructoselysine participates in several chemical reactions:

  • Oxidation: It can be oxidized to form advanced glycation end-products such as Nε-carboxymethyllysine and Nε-carboxyethyllysine.
  • Hydrolysis: Acid-catalyzed hydrolysis leads to the formation of furosine.
  • Enzymatic Degradation: In biological systems, enzymes like fructoselysine-6-kinase catalyze its breakdown into glucose 6-phosphate and lysine.

Technical Details:

  • Common Reagents:
    • Oxidizing agents such as hydrogen peroxide facilitate oxidation.
    • Acid catalysts like hydrochloric acid are used for hydrolysis reactions.
    • Specific enzymes such as fructoselysine-6-kinase are crucial for enzymatic degradation .
Mechanism of Action

The mechanism of action for α-fructoselysine involves its initial formation via the Maillard reaction followed by metabolic pathways in organisms. In Escherichia coli, it is phosphorylated by fructoselysine-6-kinase to yield fructoselysine-6-phosphate, which is subsequently deglycated by fructoselysine 6-phosphate deglycase into glucose 6-phosphate and lysine. This pathway is regulated at the transcriptional level by global regulators such as cyclic AMP receptor protein (CRP) and substrate-specific repressors like FrlR .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white solid.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

  • Stability: Stable under controlled conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with oxidizing agents and undergoes hydrolysis under acidic conditions.

Relevant data indicate that α-fructoselysine's stability can be influenced by environmental factors such as temperature and pH, affecting its utility in various applications .

Applications

α-Fructoselysine has diverse applications across several scientific fields:

  • Food Chemistry: It is studied for its role in the Maillard reaction, influencing food flavor and color development.
  • Biology: Research focuses on its metabolism within gut microbiota, particularly its utilization by Escherichia coli as a nutrient source.
  • Medicine: Investigations into its role in forming advanced glycation end-products have implications for diseases like diabetes and chronic kidney disease.
  • Industry: Used as a marker for thermal processing in foods and an indicator of protein glycation levels .

Properties

CAS Number

37548-12-2

Product Name

α-​Fructoselysine

Molecular Formula

C₁₂H₂₄N₂O₇

Molecular Weight

308.33

Synonyms

(S)-1-[(5-Amino-1-carboxypentyl)amino]-1-deoxy-D-fructose; Fructoselysine; Fructosyllysine; Nα-(1-Deoxy-D-fructos-1-yl)-L-lysine

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